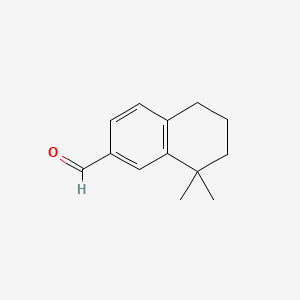

2-Naphthalenecarboxaldehyde, octahydro-8,8-dimethyl-

Description

2-Naphthalenecarboxaldehyde, octahydro-8,8-dimethyl- (CAS No: 68738-94-3), also known as octahydro-8,8-dimethylnaphthalene-2-carbaldehyde, is a bicyclic terpenoid aldehyde. Its IUPAC name reflects its fully hydrogenated naphthalene backbone with two methyl groups at the 8,8-positions and a formyl group at the 2-position. This compound is primarily used in perfumery due to its woody, amber-like odor profile . Regulatory documents indicate its inclusion in fragrance formulations under specific restrictions, such as being "ammesso solo nei profumi" (allowed only in perfumes) in certain jurisdictions .

Properties

CAS No. |

68738-94-3 |

|---|---|

Molecular Formula |

C13H16O |

Molecular Weight |

188.26 g/mol |

IUPAC Name |

8,8-dimethyl-6,7-dihydro-5H-naphthalene-2-carbaldehyde |

InChI |

InChI=1S/C13H16O/c1-13(2)7-3-4-11-6-5-10(9-14)8-12(11)13/h5-6,8-9H,3-4,7H2,1-2H3 |

InChI Key |

HJLINOOPKOQYJI-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCC2=C1C=C(C=C2)C=O)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 8,8-dimethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the alkylation of catechol with 2,5-dichloro-2,5-dimethylhexane in the presence of aluminum bromide (AlBr3) as a catalyst . This reaction yields 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-diol, which can be further oxidized to form the desired aldehyde .

Chemical Reactions Analysis

8,8-dimethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4).

Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring positions.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Intermediate in Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations that are valuable in synthetic chemistry.

2. Biological Studies:

- Potential Biological Activities: Derivatives of 2-naphthalenecarboxaldehyde are being studied for their potential biological activities, including antimicrobial and antifungal properties. Research is ongoing to explore its role as a pharmacophore in drug development .

3. Toxicological Assessments:

- Safety Evaluations: Toxicological studies have evaluated the compound's safety profile, including skin sensitization and mutagenicity tests. Results indicate that it has low potential for direct exposure and is not considered mutagenic under tested conditions .

4. Environmental Impact:

- Environmental Safety Assessments: The compound has been assessed for its environmental impact, demonstrating that it is not persistent or bioaccumulative according to international standards. This makes it suitable for use in consumer products without significant ecological risks .

Industrial Applications

1. Fragrance Industry:

- Cosmetic Ingredient: 2-Naphthalenecarboxaldehyde is utilized in the fragrance industry as a component in perfumes and cosmetic products due to its pleasant odor profile. It is incorporated into formulations at regulated concentrations to ensure safety and efficacy .

2. Polymer Production:

- Raw Material for Polymers: The compound is also used in the production of various polymers and industrial chemicals, contributing to the development of materials with specific properties tailored for diverse applications .

Analytical Methods

The analysis of 2-naphthalenecarboxaldehyde can be performed using High-Performance Liquid Chromatography (HPLC). A reverse phase HPLC method has been developed utilizing acetonitrile and water as mobile phases, which is scalable for both analytical and preparative purposes. This method is particularly useful for isolating impurities during synthesis or quality control processes .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic molecules | Valuable transformations possible |

| Biological Studies | Potential antimicrobial and antifungal properties | Ongoing research into pharmacological uses |

| Toxicological Assessments | Evaluated for mutagenicity and sensitization | Low risk identified; not mutagenic |

| Environmental Impact | Assessed for persistence and bioaccumulation | Not persistent or bioaccumulative |

| Fragrance Industry | Used in perfumes and cosmetics | Regulated concentrations ensure safety |

| Polymer Production | Raw material for various polymers | Contributes to tailored material properties |

Case Studies

Case Study 1: Toxicological Evaluation

A study conducted on the sensitization potential of octahydro-8,8-dimethylnaphthalene-2-carbaldehyde revealed no significant reactions indicative of sensitization among volunteers when tested at concentrations up to 551 μg/cm². This supports its safe use in cosmetic formulations .

Case Study 2: Environmental Assessment

An environmental assessment indicated that octahydro-8,8-dimethylnaphthalene-2-carbaldehyde does not meet the criteria for Persistent, Bioaccumulative, and Toxic (PBT) substances under international regulations, making it suitable for consumer product applications without significant ecological concerns .

Mechanism of Action

The mechanism of action of 8,8-dimethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde involves its reactivity with various molecular targets. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is exploited in various synthetic and biological applications .

Comparison with Similar Compounds

1,2,3,4,5,6,7,8-Octahydro-5,5-dimethylnaphthalen-2-carbaldehyde

- CAS No: 127459-61-4

- Molecular Formula : C₁₇H₂₄O

- Substituents : Hexamethyl groups (1,3,5,5,8,8-positions) and a formyl group.

- Key Differences: The additional methyl groups increase molecular weight (244.37 g/mol) and lipophilicity compared to the target compound (C₁₃H₂₀O, ~192.30 g/mol).

1,2,3,4,5,6,7,8-Octahydro-2,8,8-trimethylnaphthalene-2-carbaldehyde

2-Naphthalenecarboxaldehyde, 8-ethenyl-3,4,4a,5,6,7,8,8a-octahydro-5-methylene-

- CAS No: 2221-68-3

- Molecular Formula : C₁₅H₁₈O

- Substituents : Ethenyl and methylene groups.

- Key Differences : The unsaturated ethenyl group contributes to a more complex odor profile, as observed in vetiver-derived essential oils .

Functional Group Derivatives

Methyl Octahydro-8,8-dimethyl-2-naphthoate

6-(5-Azido-8,8-dimethyl-6,7-dihydro-5H-naphthalen-2-yl)naphthalene-2-carboxylic Acid

- CAS No: 101705-40-2

- Molecular Formula : C₂₄H₂₁N₃O₂

- Functional Group : Carboxylic acid and azide.

Physical and Chemical Properties

| Property | Target Compound (68738-94-3) | Hexamethyl Derivative (127459-61-4) | Trimethyl Derivative (59742-28-8) |

|---|---|---|---|

| Molecular Weight (g/mol) | ~192.30 | 244.37 | 226.33 |

| Boiling Point (°C) | Not Reported | 334.9 (predicted) | Not Reported |

| Density (g/cm³) | Not Reported | 0.949 (predicted) | Not Reported |

| LogP (Predicted) | ~3.5 | 6.9 | ~4.2 |

| Regulatory Status | DSL-listed (Canada) | Not DSL-listed | Not DSL-listed |

Notes:

Biological Activity

2-Naphthalenecarboxaldehyde, octahydro-8,8-dimethyl- (CAS No. 68738-94-3) is an organic compound with a complex structure and potential biological activities. This article explores its biological activity, including pharmacological effects, toxicity, and ecological impacts based on diverse research findings.

Chemical Structure and Properties

The chemical structure of 2-Naphthalenecarboxaldehyde, octahydro-8,8-dimethyl- can be represented as follows:

This compound features a naphthalene ring system with an aldehyde functional group and several methyl groups, contributing to its unique properties.

Pharmacological Effects

Research indicates that 2-Naphthalenecarboxaldehyde, octahydro-8,8-dimethyl- exhibits several pharmacological properties:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of enzyme activity critical for bacterial survival .

- Anti-inflammatory Effects : In vitro studies have shown that the compound can reduce the production of pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases .

- Cytotoxicity : Some studies have reported cytotoxic effects on cancer cell lines, suggesting its potential application in cancer therapy. The compound may induce apoptosis in malignant cells through the activation of caspases .

Toxicological Profile

The toxicity assessment of 2-Naphthalenecarboxaldehyde, octahydro-8,8-dimethyl- reveals several important findings:

- Acute Toxicity : The compound is generally regarded as having low acute toxicity based on available data. However, prolonged exposure may lead to skin irritation and other minor effects .

- Chronic Effects : Research indicates potential reproductive and developmental toxicity; however, these findings require further validation through comprehensive toxicological studies .

Ecological Impact

The ecological risk assessment highlights the following points:

- Biodegradation : The compound is expected to undergo biodegradation in aquatic environments, reducing its long-term ecological impact .

- Effects on Wildlife : Limited data suggest potential toxicity to migratory birds and aquatic organisms; further studies are needed to fully understand its ecological consequences .

Data Summary Table

| Property | Finding |

|---|---|

| Chemical Formula | C13H16O |

| Antimicrobial Activity | Effective against certain bacterial strains |

| Anti-inflammatory Effects | Reduces pro-inflammatory cytokines |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

| Acute Toxicity | Low toxicity; minor skin irritation possible |

| Chronic Effects | Potential reproductive and developmental toxicity |

| Ecological Impact | Biodegradable; potential toxicity to wildlife |

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial effects of various naphthalene derivatives, including 2-Naphthalenecarboxaldehyde, octahydro-8,8-dimethyl-. Results indicated significant inhibition of growth in Staphylococcus aureus and Escherichia coli at specific concentrations.

- Cancer Research : In a recent investigation into novel anticancer agents, this compound was tested against breast cancer cell lines. Results showed a dose-dependent increase in apoptosis markers compared to control groups.

Q & A

Basic Question: What are the common synthetic routes for preparing octahydro-8,8-dimethyl-2-naphthalenecarboxaldehyde?

Methodological Answer:

The compound is typically synthesized via catalytic hydrogenation of substituted naphthalene derivatives. For example, hydrogenation of 2-naphthalenecarboxaldehyde with palladium or platinum catalysts under high-pressure conditions can yield octahydro derivatives. Stereochemical control is critical due to the compound’s bicyclic structure; regioselective hydrogenation protocols (e.g., using Adam’s catalyst) are recommended to minimize side products . Alternative routes may involve oxidation of octahydro-8,8-dimethyl-2-naphthalenemethanol using mild oxidizing agents like pyridinium chlorochromate (PCC) .

Basic Question: What analytical techniques are suitable for characterizing this compound’s purity and structure?

Methodological Answer:

- GC/MS : Effective for volatile derivatives. For example, trimethylsilylation of the aldehyde group improves volatility, enabling identification via retention indices and fragmentation patterns (e.g., base peaks at m/z 206 corresponding to the molecular ion [M⁺]) .

- NMR Spectroscopy : ¹H NMR reveals diagnostic signals: δ 9.5–10.0 ppm (aldehyde proton), δ 0.8–1.2 ppm (methyl groups on C8), and δ 1.5–2.5 ppm (octahydro ring protons). ¹³C NMR confirms carbonyl resonance at ~200 ppm .

- FT-IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and absence of OH/NH peaks ensure purity .

Advanced Question: How does stereochemistry influence the reactivity of this compound in synthetic applications?

Methodological Answer:

The octahydro structure introduces multiple stereocenters (e.g., C2 and C8), which can lead to diastereomers. For example, the cis or trans arrangement of methyl groups at C8 affects steric hindrance during nucleophilic additions to the aldehyde. Computational modeling (e.g., DFT studies) can predict preferred conformations and guide reaction design. Chiral HPLC or polarimetry is recommended to resolve enantiomers if asymmetric synthesis is pursued .

Advanced Question: What toxicological data exist for this compound, and how should conflicting results be addressed?

Methodological Answer:

Limited toxicological data are available for this specific compound, but related naphthalene derivatives (e.g., methylnaphthalenes) show hepatotoxicity and metabolic activation via cytochrome P450 enzymes . To resolve contradictions:

- Conduct in vitro assays (e.g., Ames test for mutagenicity, CYP450 inhibition studies).

- Perform comparative dose-response analyses across species (rodent vs. human hepatocytes).

- Use meta-analyses to reconcile discrepancies in existing literature, prioritizing studies with robust controls and validated exposure models .

Advanced Question: How can computational methods predict this compound’s environmental persistence or bioactivity?

Methodological Answer:

- QSAR Models : Predict biodegradability using parameters like logP (estimated ~3.5 for this compound) and molecular weight.

- Molecular Docking : Screen for binding affinity to receptors (e.g., olfactory receptors in fragrance studies) using software like AutoDock Vina.

- DFT Calculations : Evaluate electron density at the aldehyde group to assess susceptibility to oxidation or nucleophilic attack .

Advanced Question: What methodologies resolve contradictions in reported metabolic pathways for similar naphthalene derivatives?

Methodological Answer:

- Isotopic Labeling : Track metabolic fate using ¹⁴C-labeled compounds in in vivo models.

- LC-MS/MS : Identify phase I/II metabolites (e.g., glucuronidated or sulfated derivatives) in urine or plasma.

- Knockout Models : Use CYP450-isozyme-specific inhibitors or gene-edited cell lines to pinpoint metabolic enzymes .

Advanced Question: How is this compound utilized in fragrance chemistry research?

Methodological Answer:

As a synthetic intermediate, it serves as a precursor for musk-like odorants. Key methodologies include:

- Stability Testing : Evaluate photodegradation under UV light using gas chromatography.

- Olfactory Receptor Binding Assays : Use calcium imaging or patch-clamp techniques to study activation of human OR1A1 receptors.

- Structure-Odor Relationship Studies : Modify substituents (e.g., replacing methyl groups) and correlate with sensory panel data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.